molecular formula C20H16N2O3S B15002086 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one

Cat. No.: B15002086
M. Wt: 364.4 g/mol
InChI Key: FPTYHOPBZHRFSS-UHFFFAOYSA-N
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Description

The compound “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” is a complex organic molecule featuring an imidazole ring, a dioxolone ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” typically involves multi-step organic reactions. The reaction conditions often require elevated temperatures and the use of catalysts such as Lewis acids or ionic liquids to facilitate the formation of the imidazole and dioxolone rings .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as biodegradable catalysts and solvent-free conditions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

“4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and dioxolone-containing molecules. Examples include:

  • 4,5-diphenyl-1H-imidazole
  • 5-methyl-1,3-dioxol-2-one
  • 4-(phenylsulfanyl)methyl-1H-imidazole

Uniqueness

What sets “4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one” apart is its combination of the imidazole and dioxolone rings with a sulfanyl group, which imparts unique chemical reactivity and biological activity .

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-methyl-1,3-dioxol-2-one

InChI

InChI=1S/C20H16N2O3S/c1-13-16(25-20(23)24-13)12-26-19-21-17(14-8-4-2-5-9-14)18(22-19)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,22)

InChI Key

FPTYHOPBZHRFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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